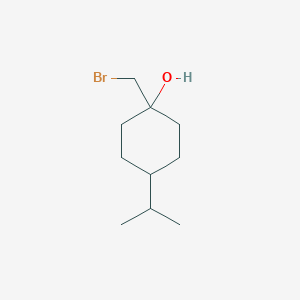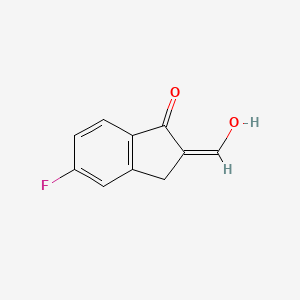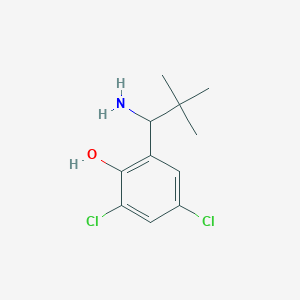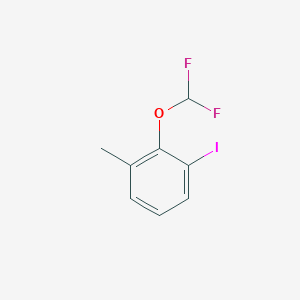![molecular formula C31H46O5 B13077052 (1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol](/img/structure/B13077052.png)
(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol” is a complex organic molecule characterized by multiple stereocenters and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. A typical synthetic route may include:
Formation of the Tetrahydro-2H-pyran-2-yl Ether: This step involves the protection of hydroxyl groups using tetrahydro-2H-pyran-2-yl groups under acidic conditions.
Alkene Formation:
Cyclopenta[b]naphthalene Core Construction: This step may involve a Diels-Alder reaction followed by hydrogenation to form the hexahydro structure.
Final Deprotection and Purification: Removal of protecting groups and purification of the final product using chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of each synthetic step to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction of the alkene group can yield saturated derivatives.
Substitution: The tetrahydro-2H-pyran-2-yl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with varying functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Study of Stereochemistry: Its multiple stereocenters make it an interesting subject for studying stereochemical effects in organic reactions.
Biology and Medicine
Drug Development:
Biological Studies: Investigation of its biological activity and interactions with biomolecules.
Industry
Materials Science: Potential use in the development of novel materials with specific properties.
Catalysis: Its structure may allow it to act as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Molecular Pathways: Involvement in specific biochemical pathways leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol: A similar compound with slight variations in the functional groups or stereochemistry.
Other Cyclopenta[b]naphthalenes: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, stereochemistry, and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C31H46O5 |
|---|---|
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
(1R,2R,3aS,9aS)-2-(oxan-2-yloxy)-1-[(E,3S)-3-(oxan-2-yloxy)oct-1-enyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-ol |
InChI |
InChI=1S/C31H46O5/c1-2-3-4-11-24(35-30-13-5-7-17-33-30)15-16-25-26-19-22-10-9-12-28(32)27(22)20-23(26)21-29(25)36-31-14-6-8-18-34-31/h9-10,12,15-16,23-26,29-32H,2-8,11,13-14,17-21H2,1H3/b16-15+/t23-,24-,25+,26-,29+,30?,31?/m0/s1 |
InChI-Schlüssel |
ZNXVBPHDKQJBTO-AFRCOXMESA-N |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)OC4CCCCO4)OC5CCCCO5 |
Kanonische SMILES |
CCCCCC(C=CC1C(CC2C1CC3=C(C2)C(=CC=C3)O)OC4CCCCO4)OC5CCCCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine](/img/structure/B13076980.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
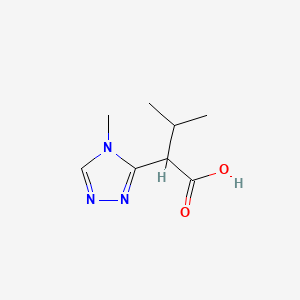


![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)

![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)
![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)
